Compound Description: Nilotinib is a potent tyrosine kinase inhibitor primarily used in the treatment of chronic myeloid leukemia (CML). It functions by binding to the inactive conformation of the BCR-ABL tyrosine kinase, preventing its activation and subsequent signaling, which is essential for the proliferation of CML cells. []
Relevance: Nilotinib shares several key structural features with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide, including the presence of an imidazole ring, a benzamide moiety, and a substituted phenyl ring. Both compounds also feature an aromatic nitrogen-containing heterocycle (pyrimidine in Nilotinib and piperidine in the target compound) linked to the benzamide nitrogen. These structural similarities suggest potential for similar biological activity, particularly in targeting kinases or other enzymatic pathways.
Compound Description: Imazodan is a positive inotropic agent, meaning it increases the force of heart muscle contractions. Its mechanism of action involves selective inhibition of cardiac phosphodiesterase fraction III, an enzyme responsible for degrading cyclic AMP. By inhibiting this enzyme, Imazodan elevates cyclic AMP levels, leading to enhanced calcium influx and stronger cardiac contractions. []
Relevance: While Imazodan differs structurally from 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide in its core ring system (pyridazinone instead of benzamide), both compounds share the crucial 4-(1H-imidazol-1-yl)phenyl moiety. This shared fragment suggests that variations around this core structure can lead to diverse biological activities, expanding the potential pharmacological applications of compounds related to the target molecule.
Compound Description: CI-930, a derivative of Imazodan, is a potent and selective inhibitor of cardiac type III phosphodiesterase (PDE III). By inhibiting PDE III, CI-930 increases intracellular cyclic AMP levels, enhancing myocardial contractility. It exhibits greater potency compared to Imazodan, suggesting that even minor structural modifications can significantly impact biological activity. []
Relevance: Similar to Imazodan, CI-930 shares the 4-(1H-imidazol-1-yl)phenyl structural motif with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide. The presence of a methyl substituent at the 5-position of the pyridazinone ring in CI-930, compared to Imazodan, highlights the impact of substituent variations on both potency and selectivity towards specific isoforms of phosphodiesterase. This observation underscores the importance of exploring substituent modifications around the imidazole and benzamide core of the target compound for potential optimization of desired biological activity.
Compound Description: AKE-72 is a potent pan-BCR-ABL inhibitor, demonstrating activity against both wild-type BCR-ABL and the clinically relevant T315I gatekeeper mutant. This kinase inhibitory activity makes it a potential therapeutic candidate for treating chronic myeloid leukemia (CML), including cases resistant to currently available tyrosine kinase inhibitors. []
Relevance: AKE-72 shares structural similarities with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide in the benzamide core and the presence of a substituted piperazine ring linked to the benzamide nitrogen. While AKE-72 features an indazole moiety instead of imidazole, the overall structural resemblance suggests that exploring variations in the heterocyclic and linker regions of the target compound could lead to potent kinase inhibitors.
Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. This compound has demonstrated significant antitumor activity in preclinical studies and is considered a promising candidate for treating CML, especially in patients who have developed resistance to other tyrosine kinase inhibitors. []
Relevance: AP24534 displays structural similarities with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide by incorporating a benzamide core, a substituted piperazine ring attached to the benzamide nitrogen, and a trifluoromethyl group on the phenyl ring. The presence of an imidazo[1,2-b]pyridazine moiety in AP24534, compared to the imidazole ring in the target compound, highlights the potential for designing analogs with diverse heterocyclic systems while maintaining the core benzamide and piperazine pharmacophore for kinase inhibition.
Compound Description: This compound was previously investigated as a potential antiasthma drug candidate. []
Relevance: This compound shares the 4-(1H-imidazol-1-yl)phenyl structural motif with 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide. The presence of a thioether linkage in this compound, compared to the methylene linker in the target compound, highlights the potential for exploring bioisosteric replacements in that region to modulate physicochemical properties and potentially enhance activity or selectivity.
Compound Description: Ozagrel is an antiplatelet drug that acts as a selective thromboxane A2 synthase inhibitor. By inhibiting this enzyme, Ozagrel prevents the formation of thromboxane A2, a potent vasoconstrictor and platelet aggregator. This mechanism of action makes Ozagrel useful in preventing blood clot formation. []
Relevance: Ozagrel shares a significant structural resemblance to a portion of 4-((1H-imidazol-1-yl)methyl)-N-(4-(3-methoxypiperidin-1-yl)phenyl)benzamide. Both molecules possess the same 4-((1H-imidazol-1-yl)methyl)phenyl fragment. The difference lies in the acrylic acid group of Ozagrel, which replaces the benzamide and substituted piperidine moieties in the target compound. This structural comparison underscores how modifications to the core scaffold, particularly replacing the acidic group, can lead to diverse biological activities.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.